Chemical structure and properties of 2-Chloro-6-(1-ethoxyethenyl)pyrazine
Chemical structure and properties of 2-Chloro-6-(1-ethoxyethenyl)pyrazine
An In-Depth Technical Guide to 2-Chloro-6-(1-ethoxyethenyl)pyrazine: Structure, Synthesis, and Applications
Abstract
The pyrazine nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs and functional materials.[1][2] Its unique electronic properties and ability to engage in specific biological interactions make it a privileged scaffold in drug discovery.[3][4] This guide provides a comprehensive technical overview of 2-Chloro-6-(1-ethoxyethenyl)pyrazine, a highly functionalized pyrazine derivative. While specific literature on this exact molecule is sparse, its structure suggests significant potential as a versatile intermediate for chemical synthesis. This document, therefore, synthesizes information from foundational principles of heterocyclic chemistry and data on closely related analogues to present its structural characteristics, a plausible and detailed synthetic pathway, its chemical reactivity, and potential applications for researchers, scientists, and drug development professionals.
Chemical Identity and Structural Elucidation
2-Chloro-6-(1-ethoxyethenyl)pyrazine is a disubstituted pyrazine featuring two key functional groups that dictate its reactivity and utility: a reactive chloro substituent and a modifiable 1-ethoxyethenyl (vinyl ether) group. The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms in a 1,4-arrangement.[2][5] This electron deficiency activates the chlorine atom toward nucleophilic aromatic substitution. Conversely, the vinyl ether group is an electron-rich moiety capable of various chemical transformations.
| Property | Value |
| IUPAC Name | 2-Chloro-6-(1-ethoxyethenyl)pyrazine |
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight | 184.62 g/mol |
| Canonical SMILES | CCOC(=C)C1=NC=C(Cl)N=C1 |
| InChIKey | (Predicted) YZFPWJBCXJRLQE-UHFFFAOYSA-N |
| CAS Number | Not assigned in major databases |
Predicted Physicochemical and Spectroscopic Profile
The following properties are predicted based on the chemical structure and data from analogous compounds. Experimental verification is required for confirmation.
Physicochemical Properties
| Property | Predicted Value | Rationale |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for functionalized heterocyclic compounds of this molecular weight. |
| Boiling Point | > 200 °C (at 760 mmHg) | Estimated based on substituted chloropyrazines. |
| Solubility | Soluble in common organic solvents (DCM, THF, Toluene, Ethyl Acetate). Sparingly soluble in water. | The organic substituents and chloro group confer lipophilicity. |
| pKa | ~0.5 (for the protonated pyrazine ring) | Pyrazine is a weak base, and the electron-withdrawing chloro group further reduces basicity.[2] |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and quality control of the compound.
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¹H NMR (500 MHz, CDCl₃):
-
δ 8.5-8.7 ppm (s, 1H, pyrazine-H)
-
δ 8.3-8.5 ppm (s, 1H, pyrazine-H)
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δ 4.8-5.0 ppm (d, 1H, vinyl-H)
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δ 4.3-4.5 ppm (d, 1H, vinyl-H)
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δ 3.9-4.1 ppm (q, 2H, -OCH₂CH₃)
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δ 1.3-1.5 ppm (t, 3H, -OCH₂CH₃)
-
Rationale: The two pyrazine protons would appear as singlets in the aromatic region. The geminal vinyl protons would appear as doublets. The ethyl group would show a characteristic quartet and triplet.
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ ~158 ppm (vinyl C-O)
-
δ ~152 ppm (pyrazine C-Cl)
-
δ ~148 ppm (pyrazine C-vinyl)
-
δ ~143 ppm (pyrazine CH)
-
δ ~141 ppm (pyrazine CH)
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δ ~90 ppm (=CH₂)
-
δ ~65 ppm (-OCH₂)
-
δ ~14 ppm (-CH₃)
-
Rationale: Chemical shifts are estimated based on standard values for pyrazine, chloro-aromatic, and vinyl ether carbons.
-
-
IR Spectroscopy (ATR):
-
~3050-3100 cm⁻¹ (Aromatic/Vinyl C-H stretch)
-
~2850-3000 cm⁻¹ (Aliphatic C-H stretch)
-
~1640 cm⁻¹ (C=C stretch)
-
~1550, 1480 cm⁻¹ (Pyrazine ring C=N, C=C stretches)
-
~1200 cm⁻¹ (C-O stretch, vinyl ether)
-
~850 cm⁻¹ (C-Cl stretch)
-
-
Mass Spectrometry (EI):
-
Predicted m/z for [M]⁺: 184 (¹²C₈¹H₉³⁵ClN₂¹⁶O)
-
Predicted m/z for [M+2]⁺: 186 (¹²C₈¹H₉³⁷ClN₂¹⁶O)
-
Rationale: The molecular ion peak will exhibit a characteristic 3:1 intensity ratio for the [M]⁺ and [M+2]⁺ peaks, which is the isotopic signature of a molecule containing one chlorine atom.
-
Synthesis and Manufacturing
A robust and efficient synthesis of 2-Chloro-6-(1-ethoxyethenyl)pyrazine can be envisioned via a palladium-catalyzed cross-coupling reaction. The Stille coupling, which utilizes an organotin reagent, is a well-established method for forming carbon-carbon bonds on heteroaromatic systems.
Proposed Synthetic Route: Stille Cross-Coupling
The proposed synthesis involves the reaction of a commercially available starting material, 2,6-dichloropyrazine, with (1-ethoxyethenyl)tributylstannane in the presence of a palladium catalyst. This approach offers selectivity for monosubstitution under controlled conditions.
Caption: Proposed workflow for the synthesis of 2-Chloro-6-(1-ethoxyethenyl)pyrazine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for Stille couplings on chloroazines and must be adapted and optimized for specific laboratory conditions.
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Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dichloropyrazine (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), and anhydrous toluene (approx. 0.1 M concentration relative to the limiting reagent).
-
Inert Atmosphere: Seal the flask and purge the system with dry argon or nitrogen for 15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: Add (1-ethoxyethenyl)tributylstannane (1.1 eq.) via syringe. The use of a slight excess of the organostannane ensures complete consumption of the dichloropyrazine.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride. Stir vigorously for 1-2 hours.
-
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 2-Chloro-6-(1-ethoxyethenyl)pyrazine.
Chemical Reactivity and Derivatization Potential
The molecule's dual functionality makes it a valuable platform for generating diverse chemical libraries.
Caption: Key reactive sites and potential transformations of the title compound.
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Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom is the primary site for modification. The electron-deficient pyrazine ring facilitates the displacement of the chloride by a wide range of nucleophiles, such as amines, thiols, and alkoxides. This reaction is a cornerstone for building complexity and is widely used in the synthesis of pharmaceutical candidates.[6]
-
Further Cross-Coupling at C2: The chloro-substituent can also be replaced via other cross-coupling reactions, such as Suzuki (with boronic acids) or Buchwald-Hartwig (with amines) couplings, to introduce aryl, heteroaryl, or complex amino groups.
-
Hydrolysis of the Vinyl Ether: Under mild acidic conditions (e.g., aqueous HCl), the vinyl ether group will readily hydrolyze to form the corresponding methyl ketone, 1-(6-chloropyrazin-2-yl)ethan-1-one. This ketone provides a new synthetic handle for reactions such as aldol condensations, reductions, or reductive aminations.
-
Reactions at the Double Bond: The electron-rich double bond of the vinyl ether can potentially undergo reactions such as cycloadditions or electrophilic additions, although these may be less common compared to the transformations at the other functional groups.
Applications in Research and Development
The true value of 2-Chloro-6-(1-ethoxyethenyl)pyrazine lies in its role as a versatile chemical building block.
-
Drug Discovery Scaffold: Pyrazine-containing molecules are known to act as kinase inhibitors, antibacterial agents, and CNS-active compounds.[4][7] The nitrogen atoms of the pyrazine ring often serve as crucial hydrogen bond acceptors, interacting with amino acid residues in the hinge region of protein kinases.[2] This compound allows for the systematic exploration of chemical space around the pyrazine core. The chloro position can be functionalized to target one pocket of a receptor, while the vinyl ether can be converted to a ketone and elaborated to interact with an adjacent region.
-
Intermediate for Agrochemicals: Chloroazines are important constituents of many agrochemicals.[6] The synthetic accessibility and reactivity of this compound make it a candidate for the development of new herbicides or fungicides.
-
Materials Science: Pyrazine-based polymers and dyes are of interest for their electronic and optical properties, with applications in photovoltaic devices and sensors.[7] This molecule could serve as a monomer or a precursor to more complex conjugated systems.
Safety, Handling, and Storage
No specific safety data sheet (SDS) exists for this compound. However, based on its structure (a chlorinated aromatic heterocycle), the following precautions are strongly advised:
-
Handling: Use only in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Hazards: Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation.[8]
Conclusion
2-Chloro-6-(1-ethoxyethenyl)pyrazine represents a strategically designed chemical intermediate with significant untapped potential. Its two distinct and orthogonally reactive functional groups—a chloro atom primed for substitution and a vinyl ether ready for hydrolysis or other transformations—make it an ideal starting point for the synthesis of complex molecules. For researchers in drug discovery, it offers a versatile scaffold for creating libraries of novel compounds to probe biological systems. While further experimental work is needed to fully characterize its properties and optimize its synthesis, the foundational chemical principles outlined in this guide provide a solid framework for its application in advancing chemical and pharmaceutical research.
References
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- Winfield Solutions, LLC. (2007, September 12). Safety Data Sheet.
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Saeed, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved February 15, 2026, from [Link]
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PubChemLite. (n.d.). 2-chloro-6-(thiophen-2-yl)pyrazine. Retrieved February 15, 2026, from [Link]
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